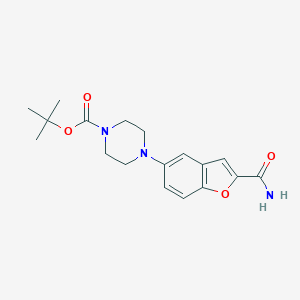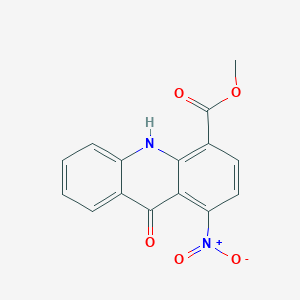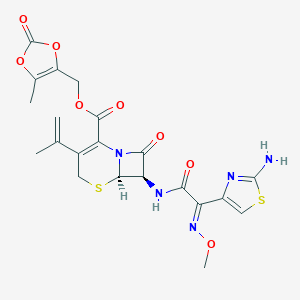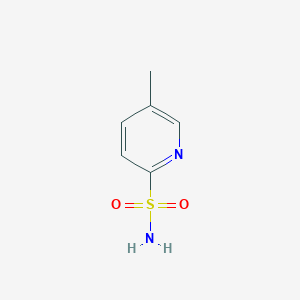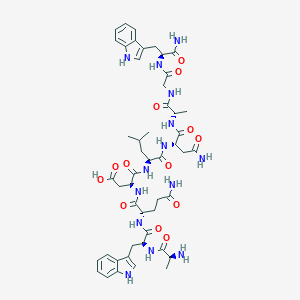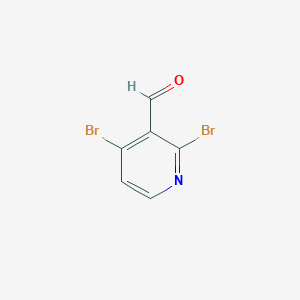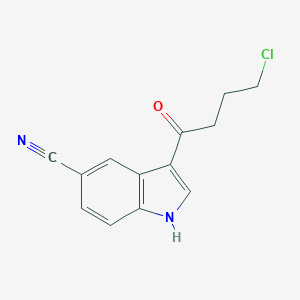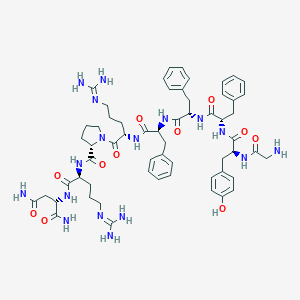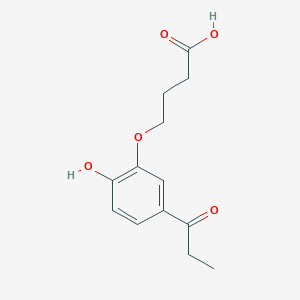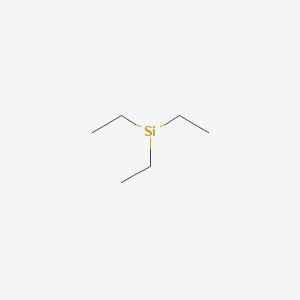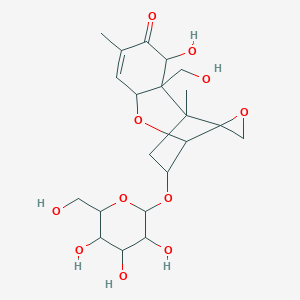
Deoxynivalenol 3-glucoside
Übersicht
Beschreibung
D3G is the major metabolite of deoxynivalenol (DON) and a modified mycotoxin. The formation of D3G results from a defense mechanism that plants use for detoxification . It has an empirical formula of C21H30O11 and a molecular weight of 458.46 .
Synthesis Analysis
The synthesis of D3G involves the conjugation of deoxynivalenol (DON) with glucose, which is formed by the metabolism of plants . A study has reported the use of the Königs-Knorr method for the synthesis of D3G .Molecular Structure Analysis
The molecular structure of D3G is derived from DON, with an additional glucose molecule attached. The structure is complex, with multiple functional groups and chiral centers .Chemical Reactions Analysis
D3G is hydrolyzed to DON during digestion. It is resistant to acids and enzymes expressed by humans but is partly cleaved by cellulase and cellobiase. Several intestinal bacteria can liberate DON from D3G .Physical And Chemical Properties Analysis
D3G is a solid substance at room temperature. It is soluble in acetonitrile and has a concentration of 50 μg/mL in acetonitrile .Wissenschaftliche Forschungsanwendungen
Risk Assessment in Food Safety
Scientific Field
Application Summary
DON3G is a major type B trichothecene and a frequently occurring mycotoxin worldwide. Its bioavailability through food intake has become a safety management issue .
Methods of Application
A risk assessment was performed considering the bioavailability of glucoside conjugates. A literature review was conducted to compile the existing bioavailability studies of glucoside conjugates, and three exposure scenarios considering bioavailability were established .
Results
As a result of a risk assessment using deterministic and probabilistic methods, both the deoxynivalenol and nivalenol groups had safe levels of tolerable daily intake percentage (TDI%), not exceeding 100%. The TDI% for the nivalenol group was approximately 2–3 times higher than that for the deoxynivalenol group. Infants showed higher TDI% than adults for both toxin groups .
Biomonitoring in Human Volunteers
Scientific Field
Application Summary
DON3G is used as a biomarker for the determination of dietary exposure to deoxynivalenol (DON). The renal excretion of these compounds, including their phase II metabolites, was analysed .
Methods of Application
A human intervention study was conducted with two mycotoxins, namely DON and DON3G. Twenty adult volunteers were restricted in consuming cereals and cereal-based foods for 4 days. At day 3, a single dose of 1 µg/kg body weight of DON or DON3G was orally administered to 16 volunteers; 4 volunteers served as control. All individual urine discharges were collected during 24 h after administration .
Results
Kinetic analysis revealed a complete recovery of the renal excretion of total DON (mainly DON and its glucuronides) within 24 h after administration of DON or DON3G .
Wheat Quality Assessment
Scientific Field
Application Summary
DON3G is a mycotoxin affecting wheat quality. The formation of the “masked” mycotoxin deoxynivalenol-3-glucoside (D3G) results from a defense mechanism the plant uses for detoxification .
Methods of Application
The presence of DON3G in wheat is analyzed to assess the quality of the grain .
Results
The presence of DON3G in wheat indicates the presence of mycotoxins, which can affect the quality of the grain .
Chinese Steamed Bread Processing
Scientific Field
Application Summary
The behavior of D3G during Chinese steamed bread processing is studied .
Methods of Application
D3G contaminated wheat flour samples were prepared by spiking wheat flour, free of target mycotoxins, with a standard solution of D3G .
Results
The study helps in understanding how D3G behaves during the process of making Chinese steamed bread .
Animal Toxicokinetic Studies
Scientific Field
Application Summary
The absolute oral bioavailability, the degree of hydrolysis, and the main toxicokinetic parameters of DON3G are determined in broiler chickens and pigs .
Methods of Application
A study was conducted to determine the bioavailability and toxicokinetics of DON3G in animals .
Results
The study provides valuable information on the bioavailability and toxicokinetics of DON3G in animals, which can be useful in assessing the risk of exposure to this mycotoxin .
Bread Production
Application Summary
The stability of DON during bread production, including bread enriched with wheat germ, is evaluated .
Methods of Application
A study was conducted using naturally contaminated ingredients to evaluate the possible difference between common bread and wheat germ-enriched bread on the stability of DON during bread production .
Results
The study provides insights into how DON behaves during the bread production process .
Beer Brewing
Scientific Field
Application Summary
The occurrence of DON and its major conjugate, DON3G, in beer and some brewing intermediates is studied .
Methods of Application
A study was conducted to analyze the presence of DON and DON3G in beer and some brewing intermediates .
Results
The study provides valuable information on the presence of DON and DON3G in beer, which can be useful in assessing the quality of the beer .
Eigenschaften
IUPAC Name |
(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O11/c1-8-3-11-20(6-23,16(28)12(8)24)19(2)4-9(17(32-11)21(19)7-29-21)30-18-15(27)14(26)13(25)10(5-22)31-18/h3,9-11,13-18,22-23,25-28H,4-7H2,1-2H3/t9-,10-,11-,13-,14+,15-,16-,17-,18-,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMXWMGECQIOGB-SMSDQXDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)CO)O)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891865 | |
| Record name | Deoxynivalenol-3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxynivalenol 3-glucoside | |
CAS RN |
131180-21-7 | |
| Record name | Deoxynivalenol 3-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131180-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxynivalenol-3-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131180217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxynivalenol-3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxynivalenol 3-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYNIVALENOL 3-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKI01R84M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)
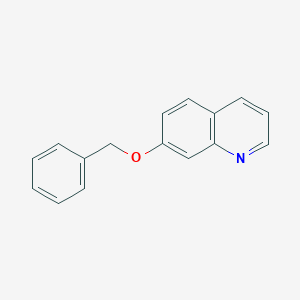
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
